molecular formula C15H8BrN5O6 B2877187 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide CAS No. 112184-17-5

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide

Cat. No.: B2877187
CAS No.: 112184-17-5
M. Wt: 434.162
InChI Key: KNYXRCCEBSPVCH-UHFFFAOYSA-N
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Description

(E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is a hydrazone derivative featuring a 3,5-dinitrobenzohydrazide backbone conjugated to a 5-bromo-2-oxoindolin-3-ylidene moiety. This compound combines electron-withdrawing nitro groups with a halogenated indolinone ring, imparting unique electronic and steric properties. Its synthesis typically involves condensation of 3,5-dinitrobenzohydrazide with 5-bromo-2-oxoindoline-3-carbaldehyde under acidic conditions, as exemplified in related benzohydrazide syntheses .

Key structural attributes:

  • Molecular weight: ~425.18 g/mol (estimated from analogs).
  • Functional groups: Two nitro groups (electron-withdrawing), bromo substituent (lipophilicity enhancer), and an indolinone ring (planar conjugated system).
  • Potential applications: Antimicrobial, anticancer, and enzyme inhibition activities, inferred from structurally related compounds .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN5O6/c16-8-1-2-12-11(5-8)13(15(23)17-12)18-19-14(22)7-3-9(20(24)25)6-10(4-7)21(26)27/h1-6,17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXULJIDZUEGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide typically involves a multi-step process. One common method starts with the bromination of oxoindoline to form 5-bromo-2-oxoindoline. This intermediate is then reacted with 3,5-dinitrobenzohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups to create derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may serve as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Benzohydrazide Core
  • (E)-N'-(4-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide (YZ3): Structure: Lacks bromine and indolinone; features a 4-hydroxybenzylidene group. Properties: Higher solubility due to the polar hydroxyl group; reduced lipophilicity (logP ~2.5) compared to the target compound. Activity: Moderate antichlamydial activity (MIC = 16 μM) .
  • (E)-N'-(3,5-Dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide (SF3): Structure: Contains dual bromine atoms and a hydroxyl group on the benzylidene moiety. Activity: Potent antichlamydial agent (full inhibition at 80 μM) with resistance-overcoming capabilities .
Indolinone-Containing Analogs
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide :

    • Structure : Replaces nitrobenzohydrazide with a furan-carbohydrazide.
    • Properties : Reduced electron-withdrawing effects; furan oxygen may participate in hydrogen bonding.
    • Activity : Demonstrated anti-inflammatory activity in preliminary studies .
  • N′-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide :

    • Structure : Simpler benzohydrazide without nitro groups.
    • Properties : Lower molecular weight (~344.16 g/mol) and logP (~3.21).
    • Activity : Unreported, but structural simplicity may limit target specificity .

Physicochemical Properties

Property Target Compound SF3 YZ3
Molecular Weight (g/mol) ~425.18 502.89 347.25
logP (Predicted) ~3.8 ~4.2 ~2.5
Solubility (HM) Low Moderate High
Hydrogen Bond Acceptors 8 9 7
  • Solubility : The target compound’s low solubility (inferred from nitro and bromo substituents) may necessitate formulation adjuvants .
  • Thermal Stability : Melting points for analogous 3,5-dinitrobenzohydrazides range from 229–231°C, suggesting high thermal stability .

Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H11_{11}BrN4_{4}O5_{5}, with a molecular weight of 404.18 g/mol. The structure features a 2-oxoindoline moiety conjugated with a dinitrobenzohydrazide group, which is believed to contribute to its biological activities.

Synthesis

The synthesis typically involves the condensation reaction of 5-bromo-2-oxoindoline with 3,5-dinitrobenzohydrazide under acidic conditions. The reaction can be monitored using thin-layer chromatography (TLC), and the product can be purified through recrystallization from suitable solvents.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory properties of compounds related to this compound. For instance:

  • Inhibition of BSA Denaturation : The compound demonstrated significant inhibition of bovine serum albumin (BSA) denaturation in vitro, suggesting potential anti-inflammatory effects by stabilizing proteins under stress conditions .
  • Cytokine Modulation : It has been shown to modulate levels of pro-inflammatory cytokines in cell cultures, indicating its role in inflammatory pathways.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines:

  • Cell Viability Assays : MTT assays revealed that this compound exhibits dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of caspases and changes in mitochondrial membrane potential.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been tested against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Mechanism : It is hypothesized that the presence of bromine and nitro groups enhances membrane permeability and disrupts bacterial cell walls.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Indole Derivatives : A study published in Molecules demonstrated that indole derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes .
  • Cytotoxicity Assessment : Research published in ACS Omega assessed various hydrazone derivatives for their cytotoxic potential against cancer cells and found that modifications in substituents significantly affected their activity .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of BSA denaturation
CytotoxicityDose-dependent effects on MCF-7 and A549 cells
AntimicrobialMIC values between 10 to 50 µg/mL

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